molecular formula C10H9BrO4 B13538439 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid

3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13538439
M. Wt: 273.08 g/mol
InChI Key: RQJRGFQMBYJNNU-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by a series of reactions to introduce the ketone group and finalize the structure.

    Bromination: The initial step involves the bromination of 2-methoxyphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Ketone Group: The brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionality.

    Final Assembly: The final step involves the coupling of the brominated and oxidized intermediate with a suitable acylating agent under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can be further oxidized to form carboxylic acids or other derivatives.

    Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its brominated aromatic ring and ketone group make it a useful probe for investigating biochemical processes.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ketone group can participate in various chemical interactions, influencing the compound’s behavior and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Methoxyphenyl)-2-oxopropanoic acid: Lacks the halogen atom, resulting in different reactivity.

    3-(2-Bromo-6-hydroxyphenyl)-2-oxopropanoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, combined with a ketone functionality

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(2-bromo-6-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

RQJRGFQMBYJNNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

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